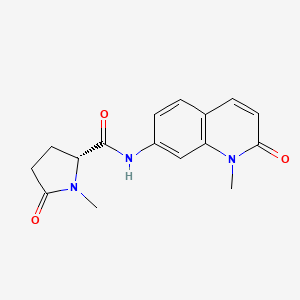![molecular formula C14H17N3O2S B7347512 N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide](/img/structure/B7347512.png)
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound X" in scientific literature. The purpose of
Mechanism of Action
The mechanism of action of N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide in lab experiments is its potential as a chemotherapeutic agent. Additionally, its antioxidant properties may make it useful in the study of neurodegenerative diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide. One direction is to further investigate its potential as a chemotherapeutic agent. Additionally, its antioxidant properties may make it useful in the development of treatments for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research should be conducted to optimize the synthesis method to improve yields and reduce costs.
Synthesis Methods
The synthesis of N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide involves several steps. The starting material is 3-(1,3-thiazol-2-ylamino)benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-(2-hydroxypropyl)amine to form the desired compound. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(9-18)17(2)13(19)11-4-3-5-12(8-11)16-14-15-6-7-20-14/h3-8,10,18H,9H2,1-2H3,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSYVRYISWSWFN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C(=O)C1=CC(=CC=C1)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N(C)C(=O)C1=CC(=CC=C1)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-5-bromo-1H-pyridin-2-one](/img/structure/B7347440.png)
![(2R,3R)-3-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347447.png)
![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347472.png)
![N-[(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B7347477.png)
![(2R)-1-methyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347480.png)
![5-(difluoromethyl)-N-[(1R)-1-(3-fluoropyridin-2-yl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347481.png)
![5-cyclopropyl-N-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347499.png)
![6-(difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide](/img/structure/B7347504.png)
![[5-(difluoromethyl)-1-methylpyrazol-3-yl]-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7347517.png)
![1-ethyl-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]triazole-4-carboxamide](/img/structure/B7347521.png)
![(2R)-N-[(3-chloro-4-ethoxyphenyl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347526.png)
![(2-methoxypyrimidin-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7347530.png)